

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of CINPA1 Analogs

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of **CINPA1** analogs and the subsequent structure-activity relationship (SAR) studies. **CINPA1** (ethyl (5-(diethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate) is a potent and specific inhibitor of the Constitutive Androstane Receptor (CAR), a key regulator of xenobiotic and endobiotic metabolism.[1][2] The development of **CINPA1** analogs is crucial for optimizing its therapeutic potential and understanding the molecular interactions governing CAR inhibition.

Introduction to CINPA1 and its Analogs

The Constitutive Androstane Receptor (CAR, NR1I3) is a nuclear receptor that plays a critical role in the detoxification of foreign compounds and the metabolism of endogenous molecules. [2] Its constitutive activity in certain cellular contexts has been linked to drug-induced hepatotoxicity and resistance to chemotherapy.[3][4] Consequently, the development of CAR inverse agonists is a promising therapeutic strategy.

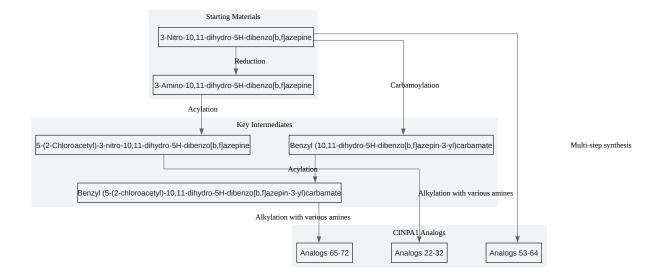
CINPA1 was identified as a novel CAR inhibitor that, unlike many other modulators, does not activate the Pregnane X Receptor (PXR), another key xenobiotic sensor.[2] This specificity makes **CINPA1** an excellent lead compound for the development of more potent and selective CAR inhibitors. Structure-activity relationship (SAR) studies of **CINPA1** analogs have led to the



identification of compounds with significantly improved potency, providing valuable insights for future drug design.[3][4]

Synthesis of CINPA1 Analogs

The synthesis of **CINPA1** analogs generally involves modifications at three key positions of the lead molecule, as illustrated in the general synthetic scheme below. The core scaffold is the 3-amino-10,11-dihydro-5H-dibenz[b,f]azepine.[3]





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Caption: General synthetic schemes for **CINPA1** analogs.

General Protocol for the Synthesis of Analogs 22-32

This protocol describes a general method for the synthesis of **CINPA1** analogs with modifications at the site 1 position, starting from the common intermediate 48.[3]

Materials:

- Intermediate 48 (5-(2-Chloroacetyl)-3-nitro-10,11-dihydro-5H-dibenzo[b,f]azepine)
- · Corresponding primary or secondary amine
- Sodium hydride (NaH)
- Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- Microwave reactor or standard reaction vessel with temperature control
- Reagents for work-up and purification (e.g., water, ethyl acetate, brine, silica gel for chromatography)

Procedure:

- To a solution of the appropriate amine in anhydrous DMF or DCM, add sodium hydride at 0
 °C under an inert atmosphere (e.g., nitrogen or argon).
- Stir the mixture for 10-15 minutes at 0 °C.
- Add a solution of intermediate 48 in the same anhydrous solvent dropwise to the reaction mixture.
- The reaction can be carried out under two general conditions:
 - For less reactive amines, heat the reaction mixture in a microwave reactor at 80 °C for a specified time.[3]



- For more reactive amines, stir the reaction at 0 °C and allow it to slowly warm to room temperature, monitoring the reaction progress by TLC.[3]
- Upon completion, quench the reaction by the slow addition of water.
- Extract the agueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the desired CINPA1
 analog.

Structure-Activity Relationship (SAR) Studies

The SAR studies of **CINPA1** analogs have revealed key structural features that influence their CAR inverse agonistic activity. The potency of the analogs is primarily determined by modifications at three sites:

- Site 1: The substituent on the 5-nitrogen position of the dibenzazepine ring.
- Site 2: The linker between the 5-nitrogen and the substituent.
- Site 3: The group attached to the 3-amino position of the dibenzazepine ring.

The following table summarizes the CAR inverse agonistic activities of a selection of **CINPA1** analogs, as determined by a biochemical CAR-mediated fluorescent PGC1 α coactivator recruitment/repression assay.[3]



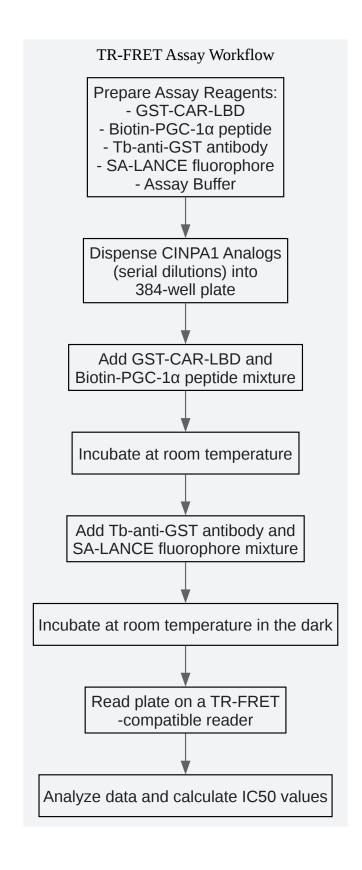
Compound	R Group at Site 1	IC50 (nM)	Fold Change vs. CINPA1
11 (CINPA1)	Diethylamino	687	1
22	Dipropylamino	210	3.3
23	Diisopropylamino	>10,000	<0.07
24	Pyrrolidin-1-yl	325	2.1
25	Piperidin-1-yl	189	3.6
27	Morpholin-4-yl	1,230	0.56
31	N- methylcyclohexylamin o	345	2.0
32	N-ethyl-N- phenylamino	1,120	0.61
72	4-Fluorobenzylamino	11.7	59

Experimental Protocols for Activity Assays Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This assay is used to determine the ability of **CINPA1** analogs to inhibit the interaction between the CAR ligand-binding domain (LBD) and a coactivator peptide.[3][5]

Principle: The assay measures the proximity between a GST-tagged CAR-LBD and a biotinylated PGC-1 α coactivator peptide. A terbium-labeled anti-GST antibody serves as the FRET donor, and a streptavidin-linked LANCE fluorophore acts as the acceptor. When the coactivator peptide is recruited to the CAR-LBD, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inverse agonists like **CINPA1** and its analogs disrupt this interaction, leading to a decrease in the FRET signal.





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Caption: Workflow for the TR-FRET coactivator recruitment assay.



Protocol:

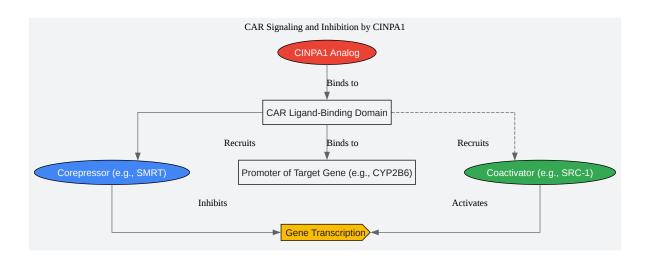
- Prepare a serial dilution of the CINPA1 analog in the assay buffer.
- In a 384-well plate, add the diluted analogs.
- Prepare a mixture of GST-tagged CAR-LBD and biotinylated PGC-1α coactivator peptide in assay buffer and add it to the wells.
- Incubate the plate at room temperature for 1 hour.
- Prepare a mixture of terbium-labeled anti-GST antibody and streptavidin-linked LANCE fluorophore in assay buffer and add it to the wells.
- Incubate the plate for 1-4 hours at room temperature, protected from light.
- Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
- Calculate the FRET ratio and plot the results against the analog concentration to determine the IC50 value.

Mammalian Two-Hybrid Assay

This cell-based assay is used to investigate the interaction between the CAR-LBD and coregulator proteins (coactivators or corepressors) in a cellular context.[2][5]

Principle: The assay utilizes two hybrid proteins: one consisting of the GAL4 DNA-binding domain (DBD) fused to a coregulator peptide, and the other consisting of the VP16 activation domain (AD) fused to the CAR-LBD. If CAR-LBD and the coregulator interact, the VP16 AD is brought to the promoter of a reporter gene (e.g., luciferase) that is under the control of GAL4 upstream activating sequences, leading to reporter gene expression. **CINPA1** analogs that inhibit the CAR-coactivator interaction will decrease the reporter signal, while those that enhance the CAR-corepressor interaction will also result in a decreased signal (as corepressors inhibit transcription).





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Caption: **CINPA1** modulates CAR signaling by altering coregulator recruitment.

Protocol:

- Co-transfect HEK293T cells with expression plasmids for the GAL4-DBD-coregulator fusion, the VP16-AD-CAR-LBD fusion, and a luciferase reporter plasmid under the control of a GAL4-responsive promoter. A plasmid expressing Renilla luciferase can be co-transfected for normalization.
- After transfection, treat the cells with various concentrations of the CINPA1 analog or vehicle control (e.g., DMSO).
- Incubate the cells for 24-48 hours.



- Lyse the cells and measure both firefly and Renilla luciferase activities using a dualluciferase reporter assay system.
- Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.
- Analyze the data to determine the effect of the CINPA1 analog on the CAR-coregulator interaction.

Conclusion

The synthesis and SAR studies of **CINPA1** analogs have successfully identified novel and potent CAR inverse agonists. The protocols and data presented here provide a valuable resource for researchers in the field of drug discovery and development, facilitating further optimization of this promising class of compounds for the potential treatment of various diseases. The detailed methodologies for key assays will aid in the standardized evaluation of newly synthesized analogs, ensuring comparability of results across different studies.

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